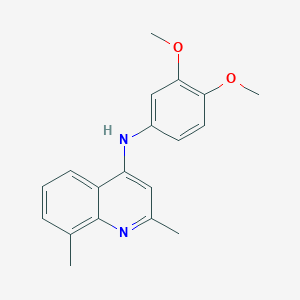
2-(allylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(allylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of an allylsulfanyl group, a methoxyphenyl group, and a carbonitrile group attached to a tetrahydropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile typically involves multicomponent reactions. One common method involves the reaction of aromatic aldehydes, malonodithioamide, and 1-(cyclohex-1-en-1-yl)piperidine in the presence of alkylating reagents. The reaction is carried out in absolute ethanol with sodium ethoxide as a base. The reaction proceeds through a Knoevenagel condensation followed by Michael addition and intramolecular cyclization to form the tetrahydropyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(allylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(allylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(allylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The allylsulfanyl and methoxyphenyl groups may play a role in binding to the target, while the carbonitrile group may be involved in the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Allylsulfanyl-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 2-(Allylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine
Uniqueness
2-(allylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups and its tetrahydropyridine ring structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C16H16N2O2S |
|---|---|
Molekulargewicht |
300.4g/mol |
IUPAC-Name |
4-(3-methoxyphenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C16H16N2O2S/c1-3-7-21-16-14(10-17)13(9-15(19)18-16)11-5-4-6-12(8-11)20-2/h3-6,8,13H,1,7,9H2,2H3,(H,18,19) |
InChI-Schlüssel |
JBLFBTHCFDQUOD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC(=C2C#N)SCC=C |
Kanonische SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC(=C2C#N)SCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyphenyl)acrylonitrile](/img/structure/B378675.png)
![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B378676.png)
![3-(2-Chloro-3-quinolinyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378679.png)
![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B378680.png)

![1-allyl-N-[4-(diethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B378682.png)


![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-nitro-2-methylanilino}acrylonitrile](/img/structure/B378685.png)
![N-{2-(3,4-dimethoxyphenyl)-1-[(4-methoxyanilino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B378689.png)

![N-[2-(3,4-dimethoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B378693.png)
